7-methoxy-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
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Description
7-methoxy-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.19607403 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation
Mode of Action
If it does indeed target cdk2 like its analogs, it would likely bind to the active site of the enzyme, preventing it from phosphorylating its substrates and thus inhibiting cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the potential target of CDK2 . Inhibition of CDK2 would prevent the progression from the G1 phase to the S phase of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been found to have significant cytotoxic activities against various cell lines , suggesting that they are able to penetrate cell membranes and reach their targets effectively
Result of Action
The result of this compound’s action, if it is indeed a CDK2 inhibitor, would likely be cell cycle arrest and potentially apoptosis . This could make it a promising candidate for cancer treatment, as it would selectively target rapidly dividing cells.
Properties
IUPAC Name |
7-methoxy-3-[[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-26-8-7-18-20(26)23-13-24-21(18)27-9-5-15(6-10-27)12-28-14-25-19-11-16(30-2)3-4-17(19)22(28)29/h3-4,7-8,11,13-15H,5-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVLVZSWWAPIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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